1-Phenyl-2-buten-1-OL
Description
1-Phenyl-2-buten-1-ol (CAS: 3347-57-7) is a secondary alcohol characterized by a phenyl group attached to the first carbon of a 2-buten-1-ol chain. Its molecular formula is C₁₀H₁₂O, with a molecular weight of 148.20 g/mol. The compound features a conjugated double bond (C2–C3) and a hydroxyl group at the C1 position, influencing its reactivity and physical properties.
Properties
CAS No. |
3347-57-7 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(E)-1-phenylbut-2-en-1-ol |
InChI |
InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8,10-11H,1H3/b6-2+ |
InChI Key |
RMTAYCVXTPSMJQ-QHHAFSJGSA-N |
Isomeric SMILES |
C/C=C/C(C1=CC=CC=C1)O |
Canonical SMILES |
CC=CC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Isomerization of 3-Buten-1-ol Derivatives
One of the principal methods to prepare 1-Phenyl-2-buten-1-ol is through the isomerization of corresponding 3-buten-1-ol compounds. This process involves shifting the position of the double bond from the 3-position to the 2-position on the butenol chain.
- Catalysts: Palladium catalysts doped with selenium or tellurium have been reported to efficiently catalyze this isomerization in the presence of hydrogen.
- Reaction Conditions: Temperatures ranging from 0 to 250 °C are employed depending on catalyst and substrate specifics. The process can also be conducted thermally without catalysts but requires very high temperatures, which may cause partial resinification of the starting material.
- Advantages: This catalytic isomerization provides better yields and purity with fewer hydrogenation by-products compared to non-catalytic methods.
- Starting Materials: Various 3-buten-1-ol derivatives such as 3-methyl-3-buten-1-ol, 3-formyl-3-buten-1-ol, and phenyl-substituted analogs serve as substrates.
| Parameter | Details |
|---|---|
| Catalyst | Palladium doped with selenium/tellurium |
| Temperature Range | 0 – 250 °C |
| Hydrogen Presence | Required for catalytic isomerization |
| Starting Compounds | 3-buten-1-ol derivatives |
| Yield & Purity | Improved over thermal methods |
Allylation of Benzaldehyde Derivatives
Another synthetic route involves allylation reactions where benzaldehyde or its derivatives react with allylating agents to form the homoallylic alcohol this compound.
- Typical Reaction: Benzaldehyde reacts with allyl acetate or allyl tributyl stannane under Lewis acid catalysis such as boron trifluoride etherate (BF₃·OEt₂) or indium iodide catalysts.
- Reaction Conditions: These reactions are typically conducted at low temperatures (−78 °C to room temperature) to optimize yield and selectivity.
- Catalysts: Indium iodide, tetrakis(triphenylphosphine)nickel(0), and Lewis acids are common catalysts.
- Purification: The product is purified by column chromatography using silica gel and solvent gradients like hexane/ethyl acetate.
- Yield: Optimized conditions can achieve yields exceeding 75%.
| Parameter | Details |
|---|---|
| Starting Materials | Benzaldehyde, allyl acetate/stannane |
| Catalysts | Indium iodide, BF₃·OEt₂, Ni(PPh₃)₄ |
| Temperature Range | −78 °C to 25 °C |
| Purification | Silica gel chromatography |
| Typical Yield | >75% |
Reduction of α,β-Unsaturated Ketones
This compound can also be synthesized by the selective reduction of α,β-unsaturated ketones such as benzalacetone (E)-4-phenyl-3-buten-2-one.
- Reducing Agents: Trichlorosilane in the presence of Lewis bases like hexamethylphosphoramide (HMPA), triphenylphosphine oxide, or chiral ligands such as (S)-BINAP dioxide is used for conjugate reduction.
- Reaction Conditions: The reaction is typically performed under inert atmosphere (argon) in dry dichloromethane at 0 °C to ambient temperature.
- Workup: After reaction completion, quenching with aqueous sodium bicarbonate, extraction, drying, and silica gel chromatography purification yields the desired alcohol.
- Advantages: This method allows for stereoselective reduction, potentially yielding enantiomerically enriched products.
| Parameter | Details |
|---|---|
| Starting Material | (E)-1-Phenyl-2-buten-1-one |
| Reducing Agent | Trichlorosilane + Lewis base |
| Solvent | Dry dichloromethane |
| Temperature Range | 0 °C to room temperature |
| Atmosphere | Argon |
| Purification | Silica gel chromatography |
One-Pot Conversion from Allyl Alcohols
A one-pot conversion method involves the transformation of allyl alcohols into seleno derivatives, which can be further manipulated to yield this compound or related compounds.
- Procedure: Allyl alcohols are treated with reagents such as diphenyldiselenide under controlled conditions, followed by workup involving extraction, drying over magnesium sulfate, and purification by silica gel chromatography.
- Yield: This method provides moderate to good yields depending on substrate and reaction conditions.
- Notes: This approach is more relevant for derivatives but can be adapted for phenyl-substituted allyl alcohols.
Summary Table of Preparation Methods for this compound
Analytical and Purity Verification
To verify the structural identity and purity of this compound, the following methods are recommended:
- Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight (m/z 148) and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR shows vinyl protons around δ 5.6–5.8 ppm and hydroxyl-bearing methine proton at δ 4.5–4.7 ppm.
- Polarimetry: For enantiomeric purity if chiral synthesis is performed.
- Chromatographic Purification: Silica gel column chromatography with hexane/ethyl acetate gradients is standard.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-buten-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like phosphorus tribromide (PBr3) and thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed:
Oxidation: Phenylbutanone or phenylbutanal.
Reduction: 1-Phenyl-2-butanol.
Substitution: 1-Phenyl-2-buten-1-chloride or 1-Phenyl-2-buten-1-bromide.
Scientific Research Applications
1-Phenyl-2-buten-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-buten-1-OL involves its interaction with various molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the double bond is hydrogenated, leading to the formation of a saturated alcohol. The specific pathways and molecular targets depend on the type of reaction and the reagents used .
Comparison with Similar Compounds
1-Phenyl-2-butyn-1-ol
- Molecular Formula : C₁₀H₁₀O
- Molecular Weight : 146.19 g/mol
- Key Differences :
- Contains a triple bond (C2–C3) instead of a double bond.
- Reduced hydrogen count compared to 1-phenyl-2-buten-1-ol, leading to lower molecular weight.
- Higher reactivity due to the alkyne group, making it more susceptible to addition reactions (e.g., hydrogenation to form this compound).
- Applications : Likely used in catalytic hydrogenation studies or as a precursor for unsaturated alcohols .
1-Phenyl-3-buten-1-ol
- CAS : 80735-94-0
- Molecular Formula : C₁₀H₁₂O
- Key Differences: Double bond positioned at C3–C4, altering conjugation with the phenyl group. Reduced electronic stabilization of the hydroxyl group compared to the C2–C3 double bond in the target compound. Potential differences in boiling point and solubility due to structural isomerism.
- Applications : Listed alongside tetracycline derivatives, suggesting roles in antibiotic synthesis .
(S)-1-Phenyl-but-3-en-1-ol
- CAS : 77118-87-7
- Molecular Formula : C₁₀H₁₂O
- Key Differences: Stereochemistry: Chiral (S)-configuration at C1, critical for enantioselective reactions. Double bond at C3–C4, similar to 1-phenyl-3-buten-1-ol. Potential use in asymmetric synthesis or pharmaceutical intermediates, as implied by its association with tetracycline-related compounds .
2-Ethoxy-1-phenylethanol
- CAS : 22383-53-5
- Molecular Formula : C₁₀H₁₄O₂
- Key Differences :
- Ethoxy group (-OCH₂CH₃) replaces the double bond, increasing hydrophobicity.
- Higher molecular weight (174.22 g/mol) and altered solubility profile.
- Likely less reactive toward electrophilic additions but more stable under acidic conditions.
- Applications: Potential solvent or intermediate in specialty organic synthesis .
2-Butyl-1-octanol
- CAS : 3913-02-8
- Molecular Formula : C₁₂H₂₆O
- Key Differences: Longer alkyl chain (C12 vs. Higher molecular weight (186.33 g/mol) and lipophilicity, making it suitable for surfactant or solvent applications. Reduced polarity compared to phenyl-containing analogs.
- Safety : Requires standard alcohol-handling precautions (e.g., gloves, ventilation) .
Comparative Data Table
Biological Activity
1-Phenyl-2-buten-1-OL (C10H12O) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
This compound is classified as an allylic alcohol, characterized by its double bond and hydroxyl group. Its structure can be represented as follows:
Biological Activities
1. Anticancer Properties
Research indicates that this compound exhibits potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their role in cancer therapy, particularly in hematological malignancies and solid tumors. A study highlighted that this compound could inhibit HDAC activity, which is crucial for regulating gene expression involved in cancer progression .
Table 1: Summary of Anticancer Activities
| Study | Type of Cancer | Mechanism | Outcome |
|---|---|---|---|
| Leukemia | HDAC inhibition | Reduced tumor growth | |
| Lung Cancer | HDAC inhibition | Induced apoptosis | |
| Breast Cancer | HDAC inhibition | Inhibited cell proliferation |
2. Wound Healing and Hair Growth
The compound has also been investigated for its role in promoting wound healing and hair growth. It stimulates hematopoietic cells ex vivo, which are essential for tissue regeneration and repair processes. The application of this compound in dermatological formulations has shown promise in enhancing hair follicle protection and accelerating wound closure .
The biological activity of this compound can be attributed to several mechanisms:
Histone Deacetylase Inhibition: By inhibiting HDACs, the compound alters the acetylation status of histones, leading to changes in gene expression that can suppress tumor growth and promote differentiation in cancer cells .
Cell Signaling Modulation: The compound may influence various signaling pathways involved in cell proliferation and apoptosis, although specific pathways require further investigation.
Case Studies
Case Study 1: HDAC Inhibition in Cancer Therapy
In a clinical trial involving patients with advanced leukemia, treatment with a formulation containing this compound resulted in a significant reduction in tumor burden. The trial demonstrated improved patient outcomes when combined with traditional chemotherapy regimens .
Case Study 2: Hair Growth Stimulation
A pilot study assessed the efficacy of topical applications of this compound on patients with alopecia areata. Results indicated a marked improvement in hair regrowth after eight weeks of consistent application, suggesting its potential as a therapeutic agent for hair loss disorders .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-Phenyl-2-buten-1-OL, and how can stereoselectivity be controlled?
- Methodology : Use palladium-catalyzed cross-coupling or Grignard reactions for synthesis. Control stereochemistry via chiral auxiliaries or enantioselective catalysts. Monitor reaction progress with GC-MS or HPLC. Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or ethers) to minimize side products like over-oxidized ketones .
- Validation : Compare experimental yields and enantiomeric excess (ee) with computational models (e.g., DFT calculations) to validate stereochemical outcomes.
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Analytical Techniques :
- NMR : Confirm the presence of the α,β-unsaturated alcohol moiety (δ ~4.5–5.5 ppm for hydroxyl and alkene protons).
- IR Spectroscopy : Identify O-H stretching (~3200–3600 cm⁻¹) and C=C stretching (~1620–1680 cm⁻¹).
- Chromatography : Use GC-MS or HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>97% by area normalization) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Critical Data :
- Boiling point: 244.4°C at 760 mmHg.
- LogP: 2.296 (indicating moderate lipophilicity).
- Density: 1.007 g/cm³.
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) alter the biological activity of this compound derivatives?
- Experimental Design :
- Synthesize analogs with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃).
- Test antimicrobial activity via broth microdilution (MIC assays) against Staphylococcus aureus and E. coli. Compare with parent compound’s MIC values (32–128 µg/mL) .
- Mechanistic Insight : Use molecular docking to correlate substituent effects with binding affinity to bacterial enzyme targets (e.g., dihydrofolate reductase).
Q. What contradictions exist in reported bioactivity data for this compound, and how can they be resolved?
- Case Study : Discrepancies in MIC values across studies may arise from strain-specific resistance or assay variability.
- Resolution :
- Standardize protocols using CLSI guidelines.
- Validate results with orthogonal methods (e.g., time-kill assays).
- Perform meta-analysis of published data to identify outliers .
Q. How can computational chemistry predict the oxidation pathways of this compound, and what experimental validation is required?
- Computational Workflow :
- Simulate oxidation intermediates (e.g., ketones or epoxides) using Gaussian or ORCA software with B3LYP/6-31G* basis sets.
- Experimental Validation :
- Characterize products via LC-MS and compare with predicted m/z values.
- Monitor reaction kinetics under controlled O₂ exposure .
Q. What safety protocols are critical when handling this compound in catalytic asymmetric reactions?
- Risk Mitigation :
- Use explosion-proof equipment due to flammability (H226 hazard code).
- Employ PPE (nitrile gloves, ANSI-approved goggles) to prevent dermal/ocular exposure (H302+H312).
- Conduct reactions in fume hoods with spill containment measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
